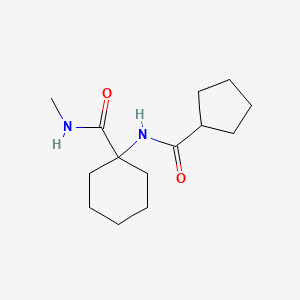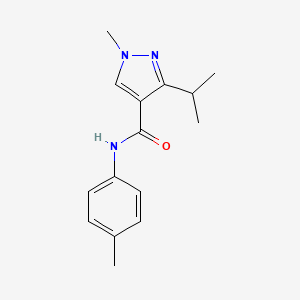
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide, also known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACPCA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning, memory, and addiction.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of mGluR5, which has been implicated in a variety of neurological disorders, including schizophrenia, depression, and addiction. 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of these disorders, suggesting that it may have therapeutic potential.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves its selective antagonism of mGluR5. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By blocking the activity of mGluR5, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide can modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its selectivity for mGluR5, which allows for more precise manipulation of this receptor compared to non-selective antagonists. Additionally, 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide has been shown to have a favorable safety profile in animal models, suggesting that it may be a safe and effective therapeutic agent. However, one limitation of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. One area of interest is the development of more potent analogs of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide that may have improved therapeutic efficacy. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide on cognitive function and other neurological processes. Finally, clinical trials are needed to determine the safety and efficacy of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide in humans.
Synthesemethoden
The synthesis of 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclopropylamine with acetyl chloride to form N-acetylcyclopropylamine. This compound is then reacted with 4-piperidone to form N-acetyl-1-cyclopropylethylpiperidin-4-one. Finally, this compound is reacted with ethyl chloroformate to form 1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide. The overall yield of this synthesis method is approximately 30%.
Eigenschaften
IUPAC Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(11-3-4-11)14-13(17)12-5-7-15(8-6-12)10(2)16/h9,11-12H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUPDHMNYPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-cyclopropylethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)









![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)
![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)